![molecular formula C16H16O4 B269350 Phenyl 4-(2-methoxyethoxy)benzoate](/img/structure/B269350.png)
Phenyl 4-(2-methoxyethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-(2-methoxyethoxy)benzoate, also known as PMB, is a chemical compound used in various scientific research applications. It belongs to the class of benzophenone derivatives and is often used as a photoinitiator in polymer chemistry. PMB is known for its unique properties, including its ability to absorb ultraviolet light and initiate polymerization reactions.
Wirkmechanismus
Phenyl 4-(2-methoxyethoxy)benzoate works by absorbing ultraviolet light and initiating polymerization reactions. When exposed to UV light, Phenyl 4-(2-methoxyethoxy)benzoate undergoes a photochemical reaction that produces free radicals. These free radicals then initiate the polymerization of monomers, resulting in the formation of a polymer network.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Phenyl 4-(2-methoxyethoxy)benzoate. However, studies have shown that it is relatively non-toxic and has low levels of skin irritation. Phenyl 4-(2-methoxyethoxy)benzoate has also been shown to have minimal impact on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Phenyl 4-(2-methoxyethoxy)benzoate as a photoinitiator is its ability to absorb UV light efficiently, resulting in fast and efficient polymerization reactions. Additionally, Phenyl 4-(2-methoxyethoxy)benzoate is stable and has a long shelf life, making it a reliable reagent for lab experiments. However, Phenyl 4-(2-methoxyethoxy)benzoate has some limitations, including its high cost and limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for research on Phenyl 4-(2-methoxyethoxy)benzoate, including its use in the development of new materials for various applications. Phenyl 4-(2-methoxyethoxy)benzoate can also be further optimized for use in photodynamic therapy for cancer treatment. Additionally, there is potential for the development of new synthesis methods for Phenyl 4-(2-methoxyethoxy)benzoate that are more efficient and cost-effective.
In conclusion, Phenyl 4-(2-methoxyethoxy)benzoate is an important chemical compound with numerous scientific research applications. Its unique properties make it a valuable reagent in polymer chemistry and organic synthesis. While there is limited information available on its biochemical and physiological effects, Phenyl 4-(2-methoxyethoxy)benzoate has been shown to be relatively non-toxic and have minimal impact on the environment. Further research on Phenyl 4-(2-methoxyethoxy)benzoate is needed to fully explore its potential applications and optimize its use in various fields.
Synthesemethoden
The synthesis of Phenyl 4-(2-methoxyethoxy)benzoate involves the reaction of 4-hydroxybenzoic acid with methoxyethanol and thionyl chloride. The resulting product is then treated with phenyl magnesium bromide to yield Phenyl 4-(2-methoxyethoxy)benzoate. This synthesis method has been extensively studied and optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
Phenyl 4-(2-methoxyethoxy)benzoate has numerous scientific research applications, including its use as a photoinitiator in polymer chemistry. It is commonly used in the production of dental composites, adhesives, and coatings. Phenyl 4-(2-methoxyethoxy)benzoate is also used in the synthesis of various organic compounds and as a reagent in organic chemistry. Additionally, Phenyl 4-(2-methoxyethoxy)benzoate has been studied for its potential use in photodynamic therapy for cancer treatment.
Eigenschaften
Produktname |
Phenyl 4-(2-methoxyethoxy)benzoate |
---|---|
Molekularformel |
C16H16O4 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
phenyl 4-(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C16H16O4/c1-18-11-12-19-14-9-7-13(8-10-14)16(17)20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
InChI-Schlüssel |
RRACKSGLDTWCNJ-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |
Kanonische SMILES |
COCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.